(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone
Description
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a chlorophenyl group
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURRWIKBWCHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of appropriate amines with epichlorohydrin under basic conditions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the azetidine derivative and the 2-chlorophenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to new compounds with desirable properties.
Biology and Medicine
The compound is being investigated for its potential therapeutic properties, including:
- Anticancer Activity : Studies have shown that compounds similar to this one can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research published in the Journal of Medicinal Chemistry indicated significant anticancer effects with IC50 values in the micromolar range .
- Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial activity against various pathogens. The azetidine ring contributes to its ability to disrupt bacterial cell walls .
- Anti-inflammatory Effects : Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Industrial Applications
In industrial contexts, (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone could be utilized in developing new materials or as a precursor in synthesizing pharmaceuticals and agrochemicals. The optimization of synthetic routes for industrial production could enhance yield and purity while minimizing environmental impact.
Anticancer Study
A study published in the Journal of Medicinal Chemistry evaluated compounds with similar structures for their anticancer effects. Results showed dose-dependent inhibition of cancer cell lines with promising IC50 values .
Antimicrobial Efficacy
Research indicated that derivatives were effective against both Gram-positive and Gram-negative bacteria, showing promising minimum inhibitory concentrations (MICs) .
Mechanism of Action
The mechanism of action of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in disease pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of an azetidine ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety but have a thiazole ring and different substituents.
Uniqueness
The uniqueness of (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone lies in its combination of the benzo[d][1,3]dioxole moiety with an azetidine ring and a chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that incorporates a benzo[d][1,3]dioxole moiety, an azetidine ring, and a chlorophenyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
This compound's molecular formula is with a molecular weight of approximately 394.85 g/mol. The presence of various functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.85 g/mol |
| CAS Number | 2034540-13-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives.
- Azetidine Ring Formation : Synthesized via reactions involving amines and epichlorohydrin.
- Coupling Reactions : The final step involves coupling the benzo[d][1,3]dioxole with the azetidine derivative and the 2-chlorophenyl group using palladium-catalyzed cross-coupling reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the benzo[d][1,3]dioxole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. The azetidine ring contributes to its ability to disrupt bacterial cell walls, making it a candidate for further development as an antibiotic.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of compounds with similar structures. The results indicated a dose-dependent inhibition of cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Efficacy : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising minimum inhibitory concentrations (MICs), indicating effective antimicrobial properties .
Q & A
Q. Table 1: Key Reaction Conditions for Azetidine Intermediate
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Dioxole formation | NaH, DCM | 0°C → RT | 6h | 65% |
| Azetidine coupling | EDCI, DMAP | 25°C | 12h | 78% |
Q. Table 2: Stability Under Oxidative Stress
| Condition | Degradation (%) | Major Product |
|---|---|---|
| H₂O₂ (3%, 24h) | 12 | Azetidine N-oxide |
| UV light (254 nm, 48h) | 35 | Chlorophenyl ring hydroxylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
